molecular formula C14H16N2 B13612559 7-(Piperidin-2-yl)quinoline

7-(Piperidin-2-yl)quinoline

Cat. No.: B13612559
M. Wt: 212.29 g/mol
InChI Key: PFZSYVJCGZYMQC-UHFFFAOYSA-N
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Description

7-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a piperidine ring at the 7th position Quinoline is a nitrogen-containing aromatic compound, while piperidine is a saturated six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with a suitable aldehyde or ketone, followed by cyclization under acidic conditions to form the quinoline ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 7-(Piperidin-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and piperidine derivatives .

Scientific Research Applications

7-(Piperidin-2-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Piperidin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Piperidine: A simpler structure that serves as a building block for many pharmaceuticals.

    Quinolinyl-pyrazoles: Compounds with similar pharmacological profiles but different structural features.

Uniqueness: 7-(Piperidin-2-yl)quinoline is unique due to the combination of the quinoline and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

7-piperidin-2-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-8-15-13(5-1)12-7-6-11-4-3-9-16-14(11)10-12/h3-4,6-7,9-10,13,15H,1-2,5,8H2

InChI Key

PFZSYVJCGZYMQC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

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